molecular formula C18H19N5O4 B3006214 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid CAS No. 878423-55-3

2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid

Cat. No.: B3006214
CAS No.: 878423-55-3
M. Wt: 369.381
InChI Key: SWGCMSUIHBIEJK-UHFFFAOYSA-N
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Description

This compound is a purino-pyrimidine hybrid featuring a benzyl group at position 9, a methyl group at position 1, and an acetic acid moiety at position 2. Its core structure consists of a fused bicyclic system (purine and pyrimidine rings) with a partially hydrogenated dihydro-6H backbone, which confers conformational rigidity and influences its physicochemical properties . Synthetic routes for related N-benzyl purine analogs involve nucleophilic substitution of 2,6-dichloropurines with benzylamines in 1-butanol under reflux, followed by purification via silica gel chromatography .

Properties

IUPAC Name

2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-20-15-14(16(26)23(18(20)27)11-13(24)25)22-9-5-8-21(17(22)19-15)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGCMSUIHBIEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331271
Record name 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203978
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878423-55-3
Record name 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The synthesis begins with the formation of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes under acidic conditions.

    Benzylation: The next step involves the introduction of the benzyl group. This can be done using benzyl chloride in the presence of a base such as sodium hydroxide.

    Methylation: Methylation of the purine core is carried out using methyl iodide and a strong base like potassium carbonate.

    Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a reaction with bromoacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the acetic acid moiety, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the purine core.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to anti-cancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents, saturation levels of the purino-pyrimidine ring, and functional groups. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison

Compound Name (CAS Registry No.) Key Structural Features Functional Group Differences Potential Implications
Target Compound 7,8-dihydro-6H backbone; acetic acid at C3 Enhanced solubility; acidic properties
Benzyl 2-(9-Benzyl-1-Methyl-2,4-Dioxo-…)Acetate (850728-36-8) Hexahydro-4aH backbone; benzyl ester at C3 Ester vs. acetic acid Reduced polarity; ester hydrolysis potential
1-Methyl-3-[(4-Methylphenyl)Methyl]-… (877806-36-5) Hexahydro backbone; 4-methylphenyl-benzyl at C3; phenoxyphenyl at N9 Bulky aryl substituents Altered steric interactions; lipophilicity
7-Hexyl-1,3-Dimethyl-… (487023-56-3) Hexyl chain at N7; methyl at C1/C3; thioether at C8 Alkyl chain; thioether Increased hydrophobicity; redox sensitivity

Key Observations:

Backbone Saturation: The target compound’s 7,8-dihydro-6H backbone (partial saturation) contrasts with hexahydro derivatives (e.g., 850728-36-8), which may exhibit greater conformational flexibility .

C3 Functionalization : The acetic acid group distinguishes the target compound from ester derivatives (e.g., 850728-36-8). Esters are typically more lipophilic but can hydrolyze to carboxylic acids in vivo, suggesting a prodrug mechanism for the latter .

In contrast, alkyl chains (e.g., 487023-56-3) enhance membrane permeability but may reduce target specificity .

Research Findings and Pharmacological Considerations

While explicit pharmacological data for the target compound are absent in the provided evidence, structural analogs offer insights:

  • Synthetic Accessibility: The use of DIPEA and benzylamines in 1-butanol (as in ) suggests scalable synthesis for N-benzyl purine derivatives. Modifications at C3 (e.g., acetic acid vs. ester) may require tailored protecting-group strategies.
  • Biological Activity Trends: Purino-pyrimidine hybrids are often explored as kinase inhibitors or adenosine receptor modulators. The acetic acid moiety could mimic phosphate groups in ATP-binding pockets, while benzyl groups may enhance hydrophobic interactions .

Biological Activity

2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid is a purine derivative characterized by a complex structure that exhibits potential biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its promising antimicrobial and anticancer properties.

The compound's molecular formula is C25H25N5O4C_{25}H_{25}N_{5}O_{4} with a molecular weight of 459.5 g/mol. Its unique structure combines a purine ring system with various functional groups, which may influence its biological activity.

PropertyValue
Molecular FormulaC25H25N5O4
Molecular Weight459.5 g/mol
IUPAC Name2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
InChIInChI=1S/C25H25N5O4/c1-27...

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The results suggested that modifications to the compound could enhance its antibacterial properties.

Anticancer Properties

In vitro studies have demonstrated that 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid may possess anticancer effects by inhibiting cell proliferation in cancer cell lines. The compound's mechanism of action appears to involve the modulation of specific signaling pathways associated with cancer cell survival and proliferation.

Study on Antimicrobial Effects

A comprehensive examination of the antimicrobial properties of various derivatives revealed that certain modifications significantly increased efficacy against gram-positive and gram-negative bacteria. For instance:

CompoundActivity AgainstObservations
Compound AStaphylococcus pneumoniaeHigh activity observed
Compound BPseudomonas aeruginosaModerate activity
Compound CBacillus subtilisLow activity

Study on Anticancer Activity

In a study assessing the anticancer potential of this compound, researchers found that it induced apoptosis in several cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

The biological activity of 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of biochemical pathways critical for microbial growth and cancer cell survival.

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